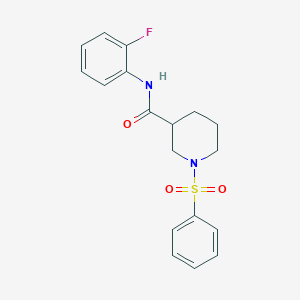
N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Descripción general
Descripción
N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cardiovascular diseases, such as pulmonary hypertension and heart failure. In
Mecanismo De Acción
N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691 selectively inhibits sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691 increases the levels of cGMP, leading to vasodilation and reduced vascular resistance.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691 has been shown to have several biochemical and physiological effects, including:
- Increased levels of cGMP
- Vasodilation and reduced vascular resistance
- Improved cardiac function
- Reduced pulmonary arterial pressure
- Anti-inflammatory and anti-fibrotic effects in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691 is its selectivity for sGC, which reduces the risk of off-target effects. However, its potency may also be a limitation, as high concentrations may be required to achieve the desired effects. In addition, the synthesis of N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691 is complex and may be challenging for some laboratories.
Direcciones Futuras
There are several future directions for the research on N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691, including:
- Further studies on its efficacy and safety in animal models of cardiovascular diseases
- Clinical trials to evaluate its potential therapeutic applications in humans
- Development of more efficient synthesis methods to increase the yield and reduce the cost of production
- Investigation of its effects on other signaling pathways and potential off-target effects.
Conclusion:
In conclusion, N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691 is a potent and selective inhibitor of sGC with potential therapeutic applications in the treatment of cardiovascular diseases. Its mechanism of action involves the increase of cGMP levels, leading to vasodilation and reduced vascular resistance. Although its synthesis is complex, it has several advantages, including its selectivity for sGC. Future research on N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691 may lead to significant advances in the treatment of cardiovascular diseases.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide 73-6691 has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular diseases. It has been shown to improve cardiac function and reduce pulmonary arterial pressure in animal models of pulmonary hypertension and heart failure. In addition, it has been found to have anti-inflammatory and anti-fibrotic effects in the heart.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(2-fluorophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-16-10-4-5-11-17(16)20-18(22)14-7-6-12-21(13-14)25(23,24)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYOMKWPPCQJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide](/img/structure/B4390996.png)
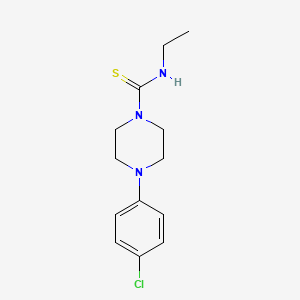
![methyl 4-{[(2-quinolinylthio)acetyl]amino}benzoate](/img/structure/B4391011.png)
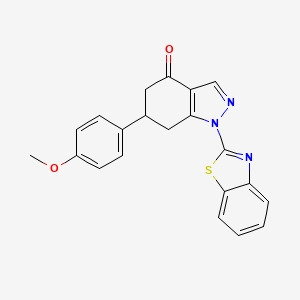
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4391024.png)
![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4391031.png)
![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4391038.png)
![3-allyl-11-(2-methoxyphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4391057.png)
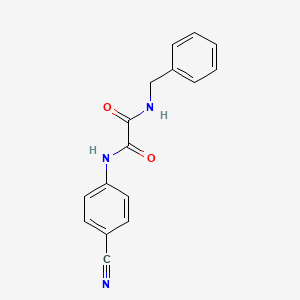
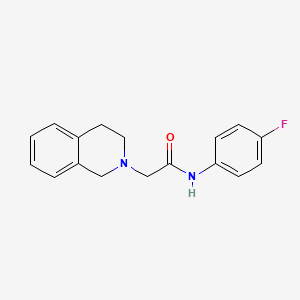
![2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4391065.png)
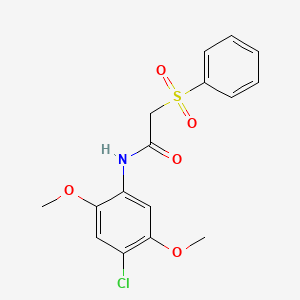
![N-(2-cyanophenyl)-2-[(6-methyl-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B4391083.png)
![methyl 4-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4391085.png)